2,5-Dioctyl-1,4-dithiine
Description
Structure
3D Structure
Properties
CAS No. |
65933-41-7 |
|---|---|
Molecular Formula |
C20H36S2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
2,5-dioctyl-1,4-dithiine |
InChI |
InChI=1S/C20H36S2/c1-3-5-7-9-11-13-15-19-17-22-20(18-21-19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
PMHIFSXCHJIFFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CSC(=CS1)CCCCCCCC |
Origin of Product |
United States |
Theoretical and Computational Investigations of 2,5 Dioctyl 1,4 Dithiine Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies of Molecular and Electronic Properties
DFT has become a standard method for investigating the molecular and electronic properties of sulfur-containing heterocycles. For the 1,4-dithiin ring system, these studies reveal unique structural and electronic features that are modulated by substituents. While specific DFT data for 2,5-dioctyl-1,4-dithiine is not extensively published, analysis of the parent 1,4-dithiine and related alkyl-substituted derivatives provides a strong basis for understanding its behavior.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The energies of the HOMO and LUMO are critical parameters that determine a molecule's electronic properties, such as its electron-donating and accepting capabilities, and its potential use in organic electronic devices. ajchem-a.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. ajchem-a.comphyschemres.org
In the case of the 1,4-dithiin system, the frontier molecular orbitals are predominantly π-type and are heavily influenced by the sulfur heteroatoms and the substituents on the ring. semanticscholar.org For the parent 1,4-dithiine, DFT calculations have established its HOMO and LUMO energy levels. The introduction of electron-donating alkyl groups, such as the two octyl chains in this compound, is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to the unsubstituted parent. This effect is due to the positive inductive (+I) effect of the alkyl chains. semanticscholar.org Conversely, the LUMO energy is less affected by such substitutions. This results in a smaller HOMO-LUMO gap, which can enhance the molecule's reactivity and influence its optical properties. mdpi.com
Theoretical studies on related heterocyclic systems demonstrate that increasing alkyl chain length can systematically tune these energy levels. semanticscholar.org DFT calculations on various porphyrazine dyes containing 1,4-dithiine moieties show that the HOMO and LUMO are primarily located on the porphyrin ring, indicating that the electronic characteristics can be localized within specific parts of a larger molecular structure. mdpi.com
Reorganization Energies for Charge Transport in 1,4-Dithiine-Containing Systems
The reorganization energy (λ) is a crucial parameter for predicting the charge transport properties of organic materials. arxiv.orgrsc.org It quantifies the energy required for the geometrical relaxation of a molecule when it gains or loses an electron. semanticscholar.org A low reorganization energy is desirable for efficient charge transport, as it corresponds to a lower activation barrier for a charge to hop between adjacent molecules in the solid state. unesp.br
The total reorganization energy is composed of an inner-sphere contribution (λ_int), related to changes in the molecule's own geometry, and an outer-sphere contribution from the surrounding medium, which is often neglected in theoretical calculations for nonpolar molecules. unesp.br Computational studies on organic semiconductors show that λ can be calculated for both hole (λ_h) and electron (λ_e) transport. semanticscholar.org
For materials based on the 1,4-dithiine framework, the non-planar structure of the ring would significantly influence the reorganization energy. The presence of flexible octyl side chains on this compound would likely increase the reorganization energy compared to the rigid, unsubstituted dithiin core. However, these alkyl chains also promote solubility and can influence solid-state packing, which are critical for device fabrication. Studies on poly(3-hexylthiophene) (P3HT) show that chemical substitutions can improve charge mobility, but some substituents may favor electron transport over hole transport, or vice-versa. unesp.br In a series of Naphthalene Diimide (NDI) derivatives, it was observed that the hole reorganization energy (λ_h) decreases with increasing alkyl chain length, while the electron reorganization energy (λ_e) increases. semanticscholar.org This suggests that the alkyl chains in this compound could make it a better hole-transporting (p-type) material.
Evaluation of Intermolecular Interactions (e.g., S···S, C–H···π, S···π) and Their Role in Solid-State Packing
The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent intermolecular interactions, which are crucial for determining the bulk properties of a material. core.ac.ukmdpi.com For sulfur-rich heterocycles like this compound, several types of interactions are significant.
S···S Interactions: Short contacts between sulfur atoms on adjacent molecules are a common feature in the crystal packing of sulfur-containing compounds. These interactions, though weaker than hydrogen bonds, are directional and play a significant role in organizing molecules into specific arrangements, such as stacks or layers, which are essential for charge transport. rsc.orgitn.pt
C–H···π Interactions: The hydrogen atoms of the octyl chains can interact with the π-system of the dithiin ring on neighboring molecules. These interactions help to stabilize the crystal lattice and influence the relative orientation of molecules. mdpi.com
S···π Interactions: The sulfur atoms, with their lone pairs of electrons, can act as weak Lewis bases and interact with the electron-deficient π-system of an adjacent ring.
In related metal dithiolene complexes, the non-planar nature of the dithiin ring can hinder the close π-stacking required for high conductivity. rsc.orgitn.pt However, the introduction of long alkyl chains, as in this compound, can promote self-assembly into ordered domains, potentially overcoming this limitation and facilitating the formation of well-defined conducting pathways.
Influence of Sulfur Heteroatoms on Molecular Geometry and Electronic Characteristics
The presence of two sulfur atoms at the 1 and 4 positions has a profound effect on the geometry of the dithiin ring. 1,4-Dithiin is a nonaromatic, six-membered heterocyclic compound with a nonplanar structure. mdpi.com X-ray diffraction and theoretical studies consistently show that the 1,4-dithiin ring adopts a stable, non-planar boat conformation. rsc.org This puckering is a direct consequence of the electronic structure; a planar conformation would create an anti-aromatic 8π-electron system, which is energetically unfavorable. By adopting a boat shape, the ring avoids antiaromatic destabilization. rsc.org
This non-planar geometry is a recurrent feature in dithiin derivatives, with the ring typically folded along the S···S axis by 40–50°. rsc.org This structural characteristic is fundamental to this compound and influences all its other properties, including its solid-state packing and reactivity. The sulfur atoms also directly contribute their p-orbitals to the HOMO, making them key sites for oxidation and participation in intermolecular electronic coupling. semanticscholar.org
Reaction Mechanism Elucidation for 1,4-Dithiine Transformations
Computational chemistry is an invaluable tool for mapping the reaction pathways of complex organic transformations, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally.
Computational Analysis of C-S Bond Cleavage and Rearrangement Processes
The C–S bonds in the 1,4-dithiin ring are susceptible to cleavage under certain conditions, leading to interesting rearrangement and transformation reactions. Transition-metal catalysis, particularly with rhodium complexes, has been shown to facilitate these processes.
Computational studies can model the mechanisms of these reactions. For example, it has been shown experimentally that 2,5-disubstituted 1,4-dithiins can undergo a rhodium-catalyzed rearrangement to their 2,6-disubstituted isomers. mdpi.com This transformation necessarily involves the cleavage of two C–S bonds. A plausible mechanism, supported by computational modeling, would involve oxidative addition of the rhodium catalyst into a C-S bond, followed by a series of steps including ring-opening, rearrangement, and reductive elimination to furnish the isomerized product. DFT calculations can determine the energy barriers for each step, identifying the rate-determining transition state and rationalizing the observed product distribution.
Furthermore, the activation and cleavage of C-S bonds are fundamental processes in organic synthesis and materials science. nju.edu.cn Understanding the energetics of C-S bond cleavage in this compound through computational analysis can guide the design of new synthetic routes and the development of novel materials derived from this heterocyclic scaffold.
Potential Energy Surface Mapping and Transition State Characterization
Computational chemistry provides powerful tools for understanding the three-dimensional structures and conformational dynamics of molecules like this compound. The potential energy surface (PES) is a fundamental concept in this analysis, representing the energy of a molecule as a function of its geometry. wikipedia.org By mapping the PES, researchers can identify stable conformations, which correspond to energy minima, and the transition states that connect them, which are saddle points on the surface. wikipedia.orgmdpi.com
For the 1,4-dithiin ring, which contains an 8π-electron system, non-planar conformations are generally more stable. researchgate.net Theoretical studies on related perhalo-1,4-dithiin compounds using density functional theory (DFT) have shown that the boat conformation is the most stable structure (the global minimum on the PES). researchgate.net The planar structure, in contrast, represents a transition state for the interconversion between equivalent boat forms. researchgate.net The energy barrier for this rotation, or the activation energy, has been calculated for various substituted dithiins, typically falling in the range of 3.9 to 6.5 kcal/mol. researchgate.net
For this compound, the flexible dioctyl side chains introduce additional conformational complexity. A full exploration of its PES would involve mapping the energy landscape as a function of the dithiin ring's dihedral angles (e.g., C-S-S-C and C-S-C=C) and the torsional angles of the octyl groups. researchgate.netresearchgate.net Such an analysis would be crucial for determining how the alkyl substituents influence the ring's puckering and the energy barrier for conformational changes. The transition state is characterized as a first-order saddle point on the PES, representing the highest energy point along the lowest energy path between two minima.
Table 1: Hypothetical Relative Activation Energies for 1,4-Dithiin Ring Inversion This table illustrates typical activation energies for the boat-to-boat interconversion via a planar transition state in substituted 1,4-dithiin systems, based on computational studies of analogous compounds. researchgate.net
| Compound | Conformation | Relative Energy (kcal/mol) |
| Substituted 1,4-Dithiin (General) | Boat | 0.0 (Minimum) |
| Planar | 3.9 - 6.5 (Transition State) | |
| This compound (Hypothetical) | Boat | 0.0 (Minimum) |
| Planar | Value expected in a similar range, influenced by sterics of octyl groups |
Exploration of Topological Electronic Structures in Dithiin-Containing Molecular Systems
Beyond the single-molecule level, dithiin moieties are integral components of advanced functional materials, particularly single-component molecular conductors. mdpi.comresearchgate.net In the solid state, intermolecular interactions can lead to the formation of electronic bands and give rise to exotic topological electronic phases, such as those found in Dirac and Weyl semimetals. utah.eduaps.org
Dirac Electron Systems and Nodal Line Semimetals
A Dirac electron system is characterized by a linear energy-momentum dispersion relationship, where the valence and conduction bands touch at discrete points in the Brillouin zone, known as Dirac points. mdpi.com In certain three-dimensional materials, these crossing points can form continuous loops, giving rise to a topological state known as a nodal line semimetal. utah.edumdpi.com
The discovery of a pressure-induced nodal line semimetal state in the single-component molecular conductor [Pd(dddt)₂] (where dddt = 5,6-dihydro-1,4-dithiin-2,3-dithiolate) highlights the potential of dithiin-based systems in this field. mdpi.comresearchgate.net In these materials, the formation of the Dirac cone is often associated with the crossing of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) bands. arxiv.org The specific symmetries of the HOMO (ungerade) and LUMO (gerade) in these dithiin complexes facilitate the necessary band crossing when arranged appropriately in a crystal lattice. mdpi.comriken.jp This band crossing, combined with nodes in the HOMO-LUMO coupling, provides the conditions for the emergence of a nodal line of Dirac points near the Fermi level. mdpi.comriken.jp
Application of Tight-Binding Models for Band Structure Analysis
To theoretically investigate and understand the electronic band structure of these complex molecular crystals, the tight-binding (TB) model is a widely used and effective approach. wikipedia.orgcam.ac.uk The TB model simplifies the quantum mechanical description by considering electrons to be localized to individual molecular orbitals (the "sites") and allowing them to "hop" between adjacent molecules. wikipedia.orgrsc.org
The parameters of the TB model include on-site energies (corresponding to the molecular orbital energies, e.g., HOMO and LUMO) and hopping integrals (or transfer integrals), which quantify the electronic coupling between neighboring molecules. rsc.org These parameters are typically calculated using more computationally intensive methods like DFT or extended Hückel theory. mdpi.comriken.jp
For dithiin-containing molecular conductors like [Pd(dddt)₂], a TB model based on the HOMO and LUMO of each molecule in the unit cell can be constructed. researchgate.netarxiv.org This approach successfully reproduces the key features of the band structure calculated by first-principles methods, including the formation of Dirac cones and nodal lines. riken.jp The model demonstrates how the relative signs and magnitudes of the HOMO-HOMO and LUMO-LUMO transfer integrals are crucial for inducing the band inversion necessary for a topological state. mdpi.comriken.jp While not yet demonstrated for this compound itself, these studies show that the dithiin framework is a key enabler of such topological electronic properties.
Table 2: Representative Tight-Binding Model Parameters for a Dithiin-Based Molecular Conductor This table provides a conceptual illustration of the types of parameters used in a tight-binding model for a molecular crystal containing dithiin units, based on published models for similar systems. mdpi.comriken.jp The values represent the strength of electronic interactions along different crystallographic directions.
| Parameter | Interaction Type | Description | Hypothetical Energy (meV) |
| εH, εL | On-site Energy | Energy of HOMO and LUMO levels | - |
| tc | Hopping Integral | Intralayer HOMO-HOMO / LUMO-LUMO coupling | +/- 100-300 |
| tp | Hopping Integral | Intralayer HOMO-HOMO / LUMO-LUMO coupling | +/- 50-150 |
| tinter | Hopping Integral | Interlayer HOMO-LUMO coupling | +/- 10-50 |
Advanced Spectroscopic Characterization and Electrochemistry of 2,5 Dioctyl 1,4 Dithiine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis of 1,4-dithiine derivatives. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For instance, in a related compound, 2,5-diphenyl-1,4-dithiin, ¹H-NMR and ¹³C-NMR spectra have been instrumental in confirming its structure. nih.gov Similarly, for various dithiine-porphyrazine derivatives, ¹H-NMR signals for aromatic protons are typically observed in the range of 6.30–7.57 ppm, while signals for methyl groups appear around 2.34–2.49 ppm. nih.gov The ¹³C-NMR spectra of these derivatives show characteristic peaks for different carbon environments, such as C=N, C=C in the thiin and aromatic rings, and C=O groups. nih.gov For example, in one such derivative, the ¹³C-NMR spectrum identified bands at 24.4, 117.3, 123.5, 124.5, 127.7, 128.4, 128.8, 130.1, 138.0, and 187.1 ppm corresponding to CH₃, CN, C=C (thiin ring), C=C (anthraquinone ring, benzene (B151609) ring), and C=O, respectively. nih.gov The analysis of these spectra, including chemical shifts and coupling constants, allows for the unambiguous assignment of the molecular structure.
Table 1: Representative NMR Data for Dithiine Derivatives
| Compound Type | Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |
| Dithiine-porphyrazine | ¹H | 6.30–7.57 | Aromatic H |
| ¹H | 2.34–2.49 | CH₃ | |
| ¹³C | 108.8 | C=N | |
| ¹³C | 117.3 - 138.2 | C=C (thiin and aromatic rings) | |
| ¹³C | 185.9 - 187.1 | C=O |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. uobabylon.edu.iq The covalent bonds within a molecule are not static but vibrate in various ways, including stretching and bending. libretexts.org These vibrations occur at specific frequencies, and when the molecule absorbs infrared radiation of the same frequency, it results in an absorption band in the IR spectrum. uobabylon.edu.iq
For 1,4-dithiine derivatives, characteristic IR absorption bands can be assigned to specific functional groups and vibrational modes. uobabylon.edu.iqpg.edu.pl For example, the C=C bond stretching vibration in the dithiine ring typically gives rise to a moderate band in the region of 1680-1640 cm⁻¹. vscht.cz In dithiine-porphyrazine derivatives, characteristic bands are observed for C=N (around 1516-1522 cm⁻¹), C=C (around 1610-1614 cm⁻¹), and C=O (around 1685-1690 cm⁻¹) stretching vibrations. nih.gov The presence of long alkyl chains, such as in 2,5-dioctyl-1,4-dithiine, would be indicated by C-H stretching vibrations just below 3000 cm⁻¹. vscht.cz The region from approximately 1300-900 cm⁻¹, known as the fingerprint region, contains complex patterns of interacting vibrational modes that are unique to each compound. vscht.cz
Table 2: Characteristic IR Absorption Frequencies for Dithiine Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| C=C (dithiine ring) | Stretching | 1640 - 1680 |
| C=N | Stretching | 1516 - 1522 |
| C=O | Stretching | 1685 - 1690 |
| C-H (alkyl) | Stretching | < 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Band Gaps
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. slideshare.net The absorption of this energy promotes electrons from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy unoccupied orbital, usually the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
In 1,4-dithiine derivatives, the primary electronic transitions observed are π → π* and n → π* transitions. upi.edu The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while n → π* transitions involve the promotion of a non-bonding electron (from the sulfur atoms) to a π* antibonding orbital. upi.eduelte.hu The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are characteristic for a given compound and are influenced by factors such as conjugation and solvent polarity. rsc.org
For example, the UV-Vis spectrum of a teraryl monomer containing a 1,4-dithiin-furan central unit shows an absorption maximum at 342 nm. researchgate.net In dithiine-porphyrazine dyes, a strong Soret band is observed around 334-338 nm, along with other Q-bands at longer wavelengths (e.g., 663-759 nm), which are attributed to π-π* transitions. nih.gov The optical band gap (Eg) of a material can be estimated from the onset of its absorption in the UV-Vis spectrum. nih.gov For some dithiine-porphyrazine dyes, the optical band gap has been calculated to be as low as 1.55 eV, indicating their potential for absorbing a significant portion of the solar spectrum. nih.gov
Table 3: UV-Vis Absorption Data and Optical Band Gaps for Dithiine Derivatives
| Compound Type | λmax (nm) | Electronic Transition | Optical Band Gap (Eg) (eV) |
| Dithiin-furan monomer | 342 | π → π | N/A |
| Dithiine-porphyrazine | 334 - 338 | π → π (Soret band) | ~1.55 |
| 663 - 759 | π → π* (Q-bands) |
Cyclic Voltammetry for Redox Behavior and Electrochemical Potentials
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of a compound. als-japan.com It involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. palmsens.com The resulting voltammogram provides information about the oxidation and reduction potentials of the species, the stability of the redox states, and the kinetics of electron transfer. als-japan.com
Dithiine systems are known to be redox-active, capable of undergoing both oxidation and reduction processes. bgu.ac.il The sulfur atoms in the 1,4-dithiine ring can be oxidized to form radical cations and dications. researchgate.netresearchgate.net The reversibility of these redox processes is a key characteristic determined by CV. A reversible process is characterized by a peak separation (ΔEp = Epa - Epc) of approximately 58/n mV, where n is the number of electrons transferred. als-japan.com
For some thieno[2,3-b] bgu.ac.ilrsc.orgdithiine oligomers, cyclic voltammetry has shown very stable cationic and dicationic states. researchgate.net The oxidation potentials are influenced by the molecular structure, with factors like the presence of electron-donating or withdrawing groups affecting the ease of oxidation. rsc.org For example, thioxano condensation in related oligomers lowers the first oxidation potential by 60–100 mV compared to dihydrodithiino series, indicating a superior π-donating ability. researchgate.net
The electrochemical data obtained from CV can be correlated with the energy levels of the molecular orbitals (HOMO and LUMO). The oxidation potential is related to the energy of the HOMO, while the reduction potential is related to the energy of the LUMO. acs.org A lower oxidation potential corresponds to a higher HOMO energy level, making the molecule easier to oxidize. rsc.org
This correlation is crucial for understanding the electronic properties and ambient stability of dithiine derivatives. For instance, the HOMO and LUMO energy levels of various thieno[3,2-b]thiophene (B52689) oligomers have been estimated from their electrochemical data, with HOMO levels ranging from -5.25 to -5.7 eV and LUMO levels from -2.75 to -2.9 eV. acs.org The stability of the oxidized species, such as radical cations, is an important factor for their potential use in electronic devices. e-bookshelf.de The development of redox-active molecules with stable charged states is a significant area of research. e-bookshelf.de
X-ray Diffraction for Solid-State Structure, Crystal Packing, and Amorphous Nature
For 1,4-dithiine and its derivatives, XRD studies have revealed that the dithiine ring typically adopts a non-planar boat conformation. nih.govresearchgate.netresearchgate.net This is due to the antiaromatic character of the 8π-electron system. researchgate.net In the crystal structure of 2,6-bis(4-methoxyphenyl)-1,4-dithiine, the dithiine ring is in a boat conformation, and the molecule exhibits twofold rotational symmetry. nih.gov The S-C bond lengths in this compound are intermediate between single and double bonds, suggesting some degree of π-conjugation. nih.gov
For long-chain substituted derivatives like this compound, the material may be amorphous or semi-crystalline rather than highly crystalline. Powder X-ray diffraction can be used to study the nature of such materials. Studies on long-chain dithiol diesters have shown that these compounds can crystallize in tilted monomolecular layers, and their identity can be distinguished by long spacing data from powder diffraction. nih.gov The presence of long alkyl chains can influence the packing and potentially lead to amorphous characteristics, which can be important for applications in thin-film devices.
Research Applications of 2,5 Dioctyl 1,4 Dithiine in Advanced Materials
Organic Electronics and Semiconductor Devices
The non-aromatic, sulfur-rich nature of the 1,4-dithiine ring, combined with the solution processability afforded by the dioctyl substituents, makes 2,5-Dioctyl-1,4-dithiine and its derivatives promising candidates for various organic electronic devices.
Rational Molecular Design of 1,4-Dithiine-Based Organic Semiconductors
The design of organic semiconductors based on the 1,4-dithiine core is a strategic process aimed at optimizing their electronic properties for specific applications. The incorporation of the 1,4-dithiine unit into a π-conjugated system influences the material's frontier molecular orbital energy levels, which are crucial for charge injection and transport. The sulfur atoms in the dithiine ring can engage in non-covalent interactions, such as S···S and C–H···S interactions, which can dictate the solid-state packing of the molecules. acs.orgrsc.org This molecular arrangement is a key determinant of the material's charge carrier mobility.
The rational design of these materials also involves modifying the molecular backbone, often by incorporating fused aromatic rings to extend the π-conjugation and enhance electronic communication. qut.edu.auqut.edu.au The strategic placement of electron-donating or electron-withdrawing groups can further tune the electronic properties, leading to materials with tailored functionalities for a range of devices. qut.edu.au The long alkyl chains, such as the octyl groups in this compound, are crucial for ensuring solubility in common organic solvents, which is a prerequisite for cost-effective solution-based fabrication processes like printing. acs.org
Integration into Organic Field-Effect Transistors (OFETs) for Charge Carrier Mobility Studies
Organic field-effect transistors (OFETs) serve as a fundamental platform for evaluating the charge transport characteristics of new organic semiconductors. While specific data for this compound in OFETs is not extensively reported in the provided search results, the broader class of 1,4-dithiine-containing materials has been investigated for this purpose. The performance of these materials in OFETs is highly dependent on their molecular weight and the resulting thin-film morphology. nih.gov
Table 1: Representative Charge Carrier Mobilities in Various Organic Semiconductors
| Material Class | Charge Carrier Mobility (cm²/V·s) | Device Type |
|---|---|---|
| Amorphous Silicon | 0.1–1 | FET |
| Poly(3,3''-dioctyl-2,2':5',2''-terthiophene) | Varies with molecular weight | OFET |
| 2,7-Bis(4-tert-butylphenyl)-9,9'-spirobifluorene | Up to 10⁻³ (balanced electron and hole) | Time-of-flight |
| researchgate.netBenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives | >10 | OFET |
This table provides a general reference for charge carrier mobilities in different classes of organic semiconductors and is not specific to this compound.
Potential in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)
The electronic properties of 1,4-dithiine derivatives suggest their potential utility in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). In OPVs, the goal is to efficiently convert light into electricity. This requires materials with appropriate energy levels to facilitate exciton (B1674681) dissociation and charge transport to the electrodes. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of 1,4-dithiine-based materials through molecular design is advantageous for their application as either donor or acceptor components in the active layer of an OPV. mdpi.comavantama.com
For OLEDs, which convert electricity into light, materials must possess good charge injection/transport properties and high photoluminescence quantum yields. stanford.edu The non-planar structure of the 1,4-dithiine ring could potentially be exploited to suppress intermolecular quenching of luminescence, a desirable feature for emissive materials. While direct applications of this compound in high-performance OPVs and OLEDs are not yet established, the fundamental properties of the 1,4-dithiine core make it a subject of interest for the development of new materials for these technologies. nih.gov
Ambipolar Charge Transport Characteristics in 1,4-Dithiine-Containing Materials
Ambipolar charge transport, the ability of a material to conduct both positive (holes) and negative (electrons) charge carriers, is a highly sought-after property in organic semiconductors. It is crucial for the fabrication of complementary logic circuits and light-emitting transistors on a single material layer. rsc.orgresearchgate.net The development of ambipolar materials can be approached by designing single-component systems or by blending donor and acceptor materials. researchgate.net
The 1,4-dithiine moiety, with its electron-rich sulfur atoms, can be incorporated into molecular structures that facilitate both p-type (hole) and n-type (electron) conduction. For instance, polymers containing the dithieno[3,4-b,3′,4′-e]- researchgate.netdicle.edu.tr-dithiine unit have been shown to be both n- and p-dopable, indicating their potential for ambipolar transport. researchgate.netresearchgate.net Achieving balanced hole and electron mobilities remains a significant challenge in the design of ambipolar materials. nih.govrsc.org
Electrochromic Devices Based on n- and p-Dopable Poly(dithieno[3,4-b,3′,4′-e]-qut.edu.aursc.org-dithiine) and Related Polymers
Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This property is utilized in applications like smart windows, displays, and sensors. Polymers derived from dithieno[3,4-b,3′,4′-e]- researchgate.netdicle.edu.tr-dithiine have demonstrated promising electrochromic behavior. researchgate.netdicle.edu.trresearchgate.netakdeniz.edu.tr
Specifically, poly(dithieno[3,4-b,3′,4′-e]- researchgate.netdicle.edu.tr-dithiine) (PDTH) can be both p-doped (oxidized) and n-doped (reduced), leading to distinct color changes. researchgate.netdicle.edu.trresearchgate.net As an anodically coloring material (p-doped), PDTH exhibits multiple colors, including brick, green, and light gray. researchgate.net As a cathodically coloring material (n-doped), its color can be switched between a highly transmissive state and brown. researchgate.net This dual-doping capability allows for the construction of various types of electrochromic devices with reasonable switching times and stability. dicle.edu.trresearchgate.net
Polymeric Materials Science
The 1,4-dithiine unit can be incorporated as a monomer into various polymer backbones to impart specific electronic and physical properties. The resulting polymers can find applications in diverse areas of materials science, including energy storage and the development of porous materials. researchgate.netmit.edu The presence of the sulfur-rich dithiine heterocycle can influence the polymer's conformation, solubility, and solid-state morphology, thereby affecting its bulk properties. The synthesis of such polymers opens up avenues for creating new functional materials with tailored characteristics for advanced applications. researchgate.net
Lack of Publicly Available Research on this compound Prevents In-Depth Analysis
A thorough review of available scientific literature and chemical databases reveals a significant lack of specific research on the compound This compound within the detailed framework requested. While general information exists for the parent 1,4-dithiine heterocycle and the broader class of sulfur-containing polymers, specific data regarding the incorporation of this compound into advanced materials, its use in polymer composites, or its specific supramolecular chemistry is not present in the public domain.
The research landscape for related compounds provides some context but does not directly address the properties and applications of the dioctyl-substituted variant. For instance, the general 1,4-dithiin motif is recognized for its unique non-planar structure and reversible redox properties, making it a point of interest for organic electronics and materials science. rsc.org The bent conformation of the 1,4-dithiin ring can lead to less compact material packing, which in turn influences the bulk properties of polymers it is incorporated into. rsc.orgorientjchem.org
Investigations into related sulfur-containing heterocycles offer insights into potential applications. For example, studies on 1,4-dithiane-2,5-diol , a different derivative, show its utility as a versatile monomer in the synthesis of random aliphatic copolyesters and other heterocycles with potential biomedical applications. researchgate.netjocpr.commdpi.com This derivative has been successfully used to create copolyesters via direct melt polycondensation, yielding amorphous polymers with flexible chains that are being explored for drug delivery and have shown antimicrobial and antioxidant properties. researchgate.netmdpi.com However, these findings are specific to the diol derivative and cannot be directly extrapolated to this compound.
Similarly, the field of sulfur-rich polymers is an active area of research, with studies focusing on tuning electronic and optical properties for various applications. rsc.orgrsc.org The inclusion of sulfur atoms in polymer backbones can enhance properties like refractive index and charge transport. researchgate.net Research on regioregularity and chiral aggregation in other conjugated polymer systems, such as polythiophenes, demonstrates the critical role that molecular structure and intermolecular forces play in determining material properties. mdpi.combeilstein-journals.org
In the realm of supramolecular chemistry, dithiine frameworks have been explored for creating organized assemblies, including electroactive anion receptors and dithiine-linked covalent organic frameworks (COFs). mit.eduacs.org The ability of molecules to self-assemble into well-defined thin films and crystalline structures is crucial for optimizing charge transport in electronic devices.
Despite this broad context, the specific influence of the 2,5-dioctyl substitution on the 1,4-dithiine core remains undocumented in accessible research literature. The long alkyl chains would be expected to significantly impact solubility, processability, and self-assembly behavior through van der Waals interactions, likely leading to unique thin-film morphologies and electronic properties. However, without specific experimental data or theoretical studies on this compound, a detailed and scientifically accurate article adhering to the requested structure cannot be generated.
Catalysis and Sensing Platforms
The following sections delve into the conceptual applications of this compound as a key component in the development of novel catalytic and sensing systems.
Exploration of 1,4-Dithiine-Based Ligands in Transition Metal Catalysis (Conceptual)
The 1,4-dithiin moiety, with its two sulfur atoms, presents an intriguing scaffold for the design of bidentate ligands for transition metal catalysis. The sulfur atoms can act as soft donor sites, forming stable complexes with a variety of transition metals. The introduction of two octyl chains at the 2 and 5 positions of the 1,4-dithiine ring could offer several conceptual advantages in a catalytic system.
Conceptual Advantages of this compound as a Ligand:
Solubility: The long alkyl chains would significantly enhance the solubility of the resulting metal complex in nonpolar organic solvents, which are commonly used in homogeneous catalysis. This is a crucial factor for ensuring the catalyst remains in the solution phase, maximizing its interaction with substrates.
Steric Tuning: The bulky octyl groups could create a specific steric environment around the metal center. This steric hindrance can influence the selectivity of a catalytic reaction, for example, by favoring the formation of one stereoisomer over another or by controlling the regioselectivity of a reaction. Studies on other ligand systems have shown that flexible alkyl chains can create a favorable steric environment around a copper center, improving reaction efficiency. organic-chemistry.org
Electronic Modulation: While the primary role of the alkyl chains is often considered steric, they can also have a subtle electronic influence on the dithiine ring and, consequently, on the coordinated metal center. This can affect the electron density at the metal, thereby tuning its reactivity and catalytic activity.
Catalyst Stability and Longevity: The hydrophobic environment created by the octyl chains could potentially protect the metal center from decomposition pathways, leading to a more robust and longer-lasting catalyst.
Potential Catalytic Applications:
Conceptually, transition metal complexes of this compound could be explored in a range of catalytic transformations, including:
Cross-Coupling Reactions: Palladium or nickel complexes could potentially catalyze Suzuki, Heck, or Sonogashira cross-coupling reactions. The solubility and steric profile of the ligand could be advantageous in these systems.
Hydrogenation and Hydroformylation: Rhodium or ruthenium complexes might be active in hydrogenation or hydroformylation reactions. The steric bulk of the dioctyl-dithiine ligand could influence the selectivity of these processes.
Polymerization: The unique electronic and steric properties of the catalyst could influence the properties of polymers formed through transition metal-catalyzed polymerization reactions.
The table below outlines the conceptual design principles for utilizing this compound in transition metal catalysis.
| Feature | Conceptual Role in Catalysis | Potential Impact |
| 1,4-Dithiin Core | Bidentate sulfur-donor ligand | Coordination to transition metals, formation of stable complexes. |
| Octyl Chains | Steric bulk and lipophilicity | Influence on selectivity, enhanced solubility in organic solvents. organic-chemistry.org |
| Sulfur Donors | Soft ligand character | Strong coordination to soft transition metals (e.g., Pd, Pt, Rh). |
| Overall Structure | Tunable ligand scaffold | Potential for creating catalysts with tailored reactivity and selectivity. |
Design of Dithiine-Containing Chemosensors and Biosensors (Conceptual)
Conceptual Design of Dithiine-Based Sensors:
Analyte Recognition: The electron-rich sulfur atoms in the dithiine ring can interact with various analytes, including metal ions, small organic molecules, and even biomolecules, through coordination or other non-covalent interactions. The 1,4-dithiin motif is known for its reversible redox properties, which can be harnessed for electrochemical sensing. researchgate.net
Signal Transduction: The binding of an analyte to the dithiine moiety could induce a change in the electronic properties of the molecule, leading to a detectable signal. This could be a change in color (colorimetric sensor), fluorescence (fluorometric sensor), or an electrochemical response.
Role of Octyl Chains in Sensing:
Enhanced Sensitivity and Selectivity: The long alkyl chains can create a hydrophobic pocket around the dithiine recognition site. This can enhance the binding affinity for hydrophobic analytes and improve the selectivity of the sensor by excluding hydrophilic species. The length of alkyl chains has been shown to play a crucial role in the sensitivity of sensing systems. researchgate.net
Membrane Integration for Biosensing: In the context of biosensors, the lipophilic octyl chains could facilitate the incorporation of the sensor molecule into lipid bilayers or cell membranes. This would allow for the detection of analytes in a biological environment. The affinity of long-chain alkyl groups for membranes is a known phenomenon. nih.gov
Self-Assembly and Surface Functionalization: The van der Waals interactions between the octyl chains can promote the self-assembly of the sensor molecules on a solid support, such as a gold surface or a polymer film. This is a key step in the fabrication of many sensor devices. The formation of self-assembled monolayers (SAMs) is often driven by the interactions between alkyl chains. mdpi.com
Potential Sensing Applications:
Metal Ion Detection: Sensors based on this compound could be designed to selectively detect heavy metal ions, which have a high affinity for sulfur.
Organic Pollutant Sensing: The hydrophobic pocket created by the octyl chains could be tailored to bind specific organic pollutants present in water or other environmental samples.
Biosensing: By functionalizing the dithiine ring or the octyl chains with biorecognition elements (e.g., antibodies, enzymes), highly specific biosensors could be developed for detecting biological targets.
The following table summarizes the conceptual design principles for this compound-based sensors.
| Component | Conceptual Function in Sensing | Potential Outcome |
| 1,4-Dithiin Ring | Analyte recognition site (sulfur atoms), redox-active core | Selective binding of analytes, generation of an electrochemical or optical signal. researchgate.net |
| Octyl Chains | Hydrophobic pocket, membrane anchor, self-assembly director | Enhanced sensitivity and selectivity, integration into biological membranes, surface immobilization. researchgate.netnih.govmdpi.com |
| Combined System | Integrated recognition and signal transduction unit | Development of novel chemosensors and biosensors for a range of targets. |
Future Research Directions and Emerging Opportunities for 2,5 Dioctyl 1,4 Dithiine
Exploration of Novel Dithiine Derivatives with Enhanced Performance Profiles
A primary avenue of future research lies in the rational design and synthesis of new derivatives based on the 1,4-dithiine framework to achieve superior performance in various applications. The chemistry of 1,4-dithiins has been a subject of significant interest, particularly as these heterocycles serve as non-aromatic counterparts to thiophenes, which are widely used in materials science. researchgate.net The goal is to move beyond the parent 2,5-dioctyl-1,4-dithiine to create a family of materials with tailored electronic, optical, and physical properties.
Research has demonstrated that modifying the 1,4-dithiine core can lead to materials with diverse functionalities. For instance, derivatives have been synthesized for applications including:
Organic Electronics: Heterocyclic compounds based on structures like 2,3-dihydrothieno[2,3-b] researchgate.netdntb.gov.uadithiine have been transformed into oligothiophenes. researchgate.netresearchgate.net These materials exhibit highly stable cationic states, making them promising for use in organic field-effect transistors (OFETs). researchgate.netresearchgate.net
Anion Sensing: By incorporating 1,4-dithiin units into macrocyclic structures, researchers have designed and synthesized electroactive anion receptors with high selectivity for specific ions. mit.edu
Biological Activity: While outside the direct scope of materials science, the synthesis of novel 1,4-dithiine derivatives has also yielded compounds with significant antimicrobial and antiviral properties, highlighting the versatility of the dithiine scaffold. researchgate.netdntb.gov.ua
Future work will focus on creating derivatives of this compound with specific enhancements. By strategically introducing different functional groups or fusing the dithiine ring with other aromatic systems, researchers can fine-tune properties such as charge carrier mobility, energy levels (HOMO/LUMO), and solubility, which are critical for performance in devices like OFETs and organic solar cells.
Table 1: Examples of Functionalized 1,4-Dithiine Derivatives and Their Applications
| Derivative Class | Functional Modification | Target Application | Reference |
| Thieno-fused Dithiines | Fused with thiophene (B33073) rings to create oligomers | Organic Field-Effect Transistors (OFETs) | researchgate.netresearchgate.net |
| Macrocyclic Dithiines | Incorporation into a larger macrocyclic structure | Selective Anion Receptors | mit.edu |
| Dithiinopyrrole Diones | Functionalized with aminoalkanol groups | Antiviral Agents | researchgate.net |
| Porphyrazine Dyes | Integrated with porphyrazine structures | Optical and Electronic Materials, Sensors | nih.gov |
Advanced Computational Modeling for Predictive Materials Design and Structure-Property Relationships
The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. Advanced computational modeling is emerging as an indispensable tool for accelerating the design of new materials based on this compound. kuleuven.be These methods allow researchers to predict the properties of yet-to-be-synthesized molecules and establish clear structure-property relationships.
Computational techniques, from the molecular to the multiscale level, can simulate various aspects of a material's behavior. numberanalytics.com Key applications in the context of dithiine derivatives include:
Predicting Electronic Properties: Quantum chemical calculations can determine the frontier molecular orbital energies (HOMO/LUMO), which govern charge injection and transport properties, as well as air stability in organic semiconductors. acs.org
Guiding Synthetic Pathways: Computational models can prescreen potential reactants and predict reaction outcomes, helping chemists to identify the most promising synthetic routes before entering the lab. mit.edu This is particularly valuable for complex, multi-step syntheses.
Simulating Solid-State Packing: The performance of organic electronic materials is highly dependent on how the molecules arrange themselves in the solid state. Computational simulations can predict crystal packing and morphology, which directly influence charge transport.
Understanding Device Behavior: Multiscale models can link molecular-level properties to the performance of a finished device, simulating everything from charge transport within the material to the particle-cell interface in biological applications. numberanalytics.comnih.gov
By leveraging these predictive tools, researchers can create a "virtual library" of potential this compound derivatives and identify candidates with the highest probability of success for specific applications, significantly streamlining the development process. mit.edu
Development of Sustainable and Scalable Synthetic Routes for Industrial Relevance
For this compound and its derivatives to move from academic curiosities to commercially viable materials, the development of sustainable and scalable synthetic methods is crucial. Many laboratory-scale syntheses are not practical for large-scale production due to high costs, low yields, or the use of hazardous reagents.
Future research in this area will focus on several key principles of green chemistry: researchgate.net
Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. Rhodium-catalyzed reactions, for example, can create multiple bonds in a single step, improving reaction efficiency. researchgate.netmdpi.com
Catalytic Processes: Developing efficient catalytic systems, such as those using rhodium, to carry out transformations that would otherwise require harsh conditions or stoichiometric reagents. mdpi.com
Simplified Workup and Purification: Creating synthetic routes that yield high-purity products with minimal need for complex and solvent-intensive purification steps.
Gram-Scale Production: Moving beyond milligram-scale synthesis to develop robust procedures that can produce materials on the gram scale and beyond, a necessary step for thorough characterization and device prototyping. mit.edu
A significant challenge is the synthesis of asymmetrically substituted dithiines, which can be difficult to access with current methods. researchgate.net New, versatile strategies are needed to enable the synthesis of a broad range of derivatives. The ring expansion of 1,3-dithiolanes is one such promising and versatile strategy. researchgate.net Ultimately, the goal is to create synthetic pathways that are not only efficient and high-yielding but also environmentally benign and economically feasible for industrial application.
Interdisciplinary Research Integrating Soft Matter Physics, Device Engineering, and Applied Chemistry
The successful application of this compound-based materials cannot be achieved by chemists alone. Realizing their potential requires a deeply interdisciplinary approach that integrates expertise from multiple fields. nih.govforskningsradet.no Such collaborations are essential for bridging the gap between molecular design and real-world application. merkel.co.il
Key areas of interdisciplinary focus include:
Applied Chemistry & Materials Science: Chemists will continue to design and synthesize novel dithiine derivatives with specific target properties. mit.edu
Soft Matter Physics: Physicists are needed to characterize the fundamental physical properties of these new materials. This includes studying thin-film morphology, understanding the physics of charge transport, and modeling how molecular packing influences electronic behavior. wiley.com
Device Engineering: Electrical engineers and device physicists play a critical role in fabricating, testing, and optimizing electronic devices that incorporate these materials. acs.orgwiley.com This involves developing new processing techniques, such as solution-processing and printing, to create high-performance OFETs, sensors, and solar cells. acs.org
This collaborative model, where chemists create the molecules, physicists uncover their fundamental properties, and engineers build them into functional devices, creates a feedback loop. Insights from device performance and physical characterization can inform the next generation of molecular design, leading to a cycle of continuous improvement. Harnessing the strengths of these diverse disciplines is the most effective way to address complex challenges and foster innovative solutions. merkel.co.il
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
